molecular formula C4H11NO B563640 2-Amino-2-methylpropanol-d6 CAS No. 51805-95-9

2-Amino-2-methylpropanol-d6

Cat. No. B563640
CAS RN: 51805-95-9
M. Wt: 95.175
InChI Key: CBTVGIZVANVGBH-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-methylpropanol-d6, also known as Aminomethyl propanol, is an organic compound with the formula H2NC(CH3)2CH2OH . It is a colorless liquid that is classified as an alkanolamine . It is a useful buffer and a precursor to numerous other organic compounds .


Molecular Structure Analysis

The molecular formula of 2-Amino-2-methylpropanol-d6 is C4H5D6NO . The average mass is 95.173 Da and the Monoisotopic mass is 95.121727 Da .


Chemical Reactions Analysis

Aminomethyl propanol is a precursor to oxazolines via its reaction with acyl chlorides . Via sulfation of the alcohol, the compound is also a precursor to 2,2-dimethylaziridine .


Physical And Chemical Properties Analysis

2-Amino-2-methylpropanol-d6 has a molar mass of 89.138 g·mol−1 . It has a density of 0.934 g/cm3 . It has a melting point of 30–31 °C (86–88 °F; 303–304 K) and a boiling point of 165.5 °C (329.9 °F; 438.6 K) . It is miscible in water and soluble in alcohols .

Scientific Research Applications

Chemical Analysis and Modification

AMP has been utilized as a chemical modifying reagent to analyze unsaturated fatty acids by Gas Chromatography-Mass Spectrometry (GC-MS). It modifies the carboxyl groups in unsaturated fatty acids into nitrogen-containing heterocycles, which suppresses the migration of double bonds within the electron impact source, leading to informative mass spectra. This method aids in determining the position of olefinic bonds in fatty acid chains, enhancing the analysis of structures such as those found in spirulina, where AMP identified nine unsaturated fatty acids and determined their double bond positions, showing significant agreement with literature reports (Zou Yao-hong, 2006).

CO2 Capture

In the context of environmental science, AMP has been compared with monoethanolamine (MEA) for its efficiency in CO2 capture processes. A numerical study indicated that replacing MEA with AMP in absorption/desorption loops could potentially reduce energy requirements by 20% and solvent consumption by 15%, highlighting AMP's promise as a more efficient absorbent for CO2 capture (N. Hüser, O. Schmitz, & E. Kenig, 2017).

Metabolic Studies

AMP's metabolic fate has been explored in young rats, with findings indicating that it is excreted unchanged in urine and recovered unchanged from lipid fractions. This study provided insights into the bioavailability and metabolic pathways of AMP, suggesting potential areas of investigation for its deuterated variant in metabolic research (K. Yue, D. J. Mulford, & P. Russell, 1970).

Biofuel Production

Research into biofuels has considered AMP in the engineered synthesis of 2-methylpropan-1-ol (isobutanol), a potential biofuel candidate. The study demonstrated that an NADH-dependent pathway, which includes AMP, enables anaerobic production of isobutanol at 100% theoretical yield, offering an economically viable and efficient biofuel production method (S. Bastian et al., 2011).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Future Directions

A recent study investigated the enhancement of AMP aqueous solutions by nanoparticles for CO2 capture . The study found that the addition of TiO2 nanoparticles to the AMP base solution can accelerate the absorption–desorption mass transfer rate of CO2 . This suggests potential future directions for the use of 2-Amino-2-methylpropanol-d6 in CO2 capture technologies .

properties

IUPAC Name

2-amino-3,3,3-trideuterio-2-(trideuteriomethyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-4(2,5)3-6/h6H,3,5H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTVGIZVANVGBH-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CO)(C([2H])([2H])[2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675589
Record name 2-Amino-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-methylpropanol-d6

CAS RN

51805-95-9
Record name 2-Amino-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.